molecular formula C10H14N2O4 B14882848 diethyl (E)-3-amino-2-cyanopent-2-enedioate

diethyl (E)-3-amino-2-cyanopent-2-enedioate

Cat. No.: B14882848
M. Wt: 226.23 g/mol
InChI Key: AHUNWNFEFPPLRL-BQYQJAHWSA-N
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Description

Diethyl (E)-3-amino-2-cyanopent-2-enedioate is an organic compound with a complex structure that includes an amino group, a cyano group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (E)-3-amino-2-cyanopent-2-enedioate typically involves multi-step organic reactions. One common method includes the condensation of diethyl malonate with an appropriate amine and a nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl (E)-3-amino-2-cyanopent-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions with appropriate electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Diethyl (E)-3-amino-2-cyanopent-2-enedioate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of diethyl (E)-3-amino-2-cyanopent-2-enedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity.

    Ethyl cyanoacetate: Contains a cyano group and is used in similar synthetic applications.

    Amino acids: Organic compounds with amino groups that participate in similar reactions.

Uniqueness

Diethyl (E)-3-amino-2-cyanopent-2-enedioate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

diethyl (E)-3-amino-2-cyanopent-2-enedioate

InChI

InChI=1S/C10H14N2O4/c1-3-15-9(13)5-8(12)7(6-11)10(14)16-4-2/h3-5,12H2,1-2H3/b8-7+

InChI Key

AHUNWNFEFPPLRL-BQYQJAHWSA-N

Isomeric SMILES

CCOC(=O)C/C(=C(/C#N)\C(=O)OCC)/N

Canonical SMILES

CCOC(=O)CC(=C(C#N)C(=O)OCC)N

Origin of Product

United States

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